2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 1-position and an acetamide group linked to a pyridine ring at the 2-position. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:
Formation of 1-methyl-1H-indole: This can be achieved through the methylation of indole using methyl iodide in the presence of a base such as potassium carbonate.
Acylation: The 1-methyl-1H-indole is then acylated with chloroacetyl chloride to form 2-(1-methyl-1H-indol-3-yl)acetyl chloride.
Amidation: The final step involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetyl chloride with 2-aminopyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide: Similar structure with the pyridine ring substituted at the 3-position.
2-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)acetamide: Similar structure with the pyridine ring substituted at the 4-position.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C16H15N3O |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C16H15N3O/c1-19-11-12(13-6-2-3-7-14(13)19)10-16(20)18-15-8-4-5-9-17-15/h2-9,11H,10H2,1H3,(H,17,18,20) |
InChI Key |
RUIKNDNQOGKCKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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